8-Hdohe

Description

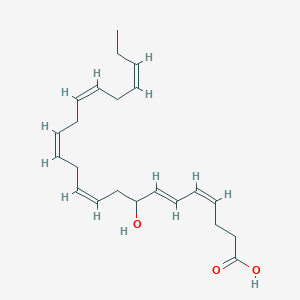

Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(4Z,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13-,15-12-,19-16+ |

InChI Key |

ZHBVYDMSPDDAKE-VTIZNUJUSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCC(=O)O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Mechanism of 8-HDOHE Formation from DHA

[1]

Executive Summary

8-HDOHE is a specific oxidation product of Docosahexaenoic Acid (DHA).[2][3] While DHA is the parent substrate for potent bioactive lipids (Resolvins, Protectins) via Lipoxygenase (LOX) enzymes, 8-HDOHE is distinct.[1][2] It serves as a diagnostic footprint of free-radical mediated peroxidation (autoxidation) or singlet oxygen interaction, rather than a controlled enzymatic checkpoint.[1] Its presence in biological samples (retina, brain, plasma) quantifies oxidative injury to cellular membranes.[1][2]

Part 1: The Substrate – DHA Structural Dynamics

To understand 8-HDOHE formation, one must analyze the susceptibility of DHA's carbon backbone.[1][2]

-

Structure: 22 carbons, 6 cis-double bonds (positions 4, 7, 10, 13, 16, 19).[1][2]

-

Vulnerability: The methylene bridges (bis-allylic carbons) located at C6, C9, C12, C15, and C18 are the "weak links."[1][2] The bond dissociation energy for these C-H bonds is low (~75 kcal/mol), making them prime targets for Hydrogen atom abstraction by Reactive Oxygen Species (ROS).[2]

The Critical Locus: Carbon-6

The formation of the 8-isomer specifically implicates the C6 bis-allylic position (between the

Part 2: Molecular Mechanism of Formation

There are two distinct pathways for 8-HDOHE generation.

Pathway A: Free Radical Autoxidation (Dominant in Oxidative Stress)

This is a chain reaction driven by ROS (e.g., hydroxyl radical

-

Initiation (H-Abstraction): A radical abstracts a hydrogen atom from the C6 bis-allylic position of DHA.[1][2]

-

Propagation (Oxygen Insertion): Molecular oxygen (

) attacks the delocalized radical at the C8 position (a conjugated diene system forms).[2] -

Hydroperoxide Formation: The 8-COO

abstracts a hydrogen from another lipid.[1][2] -

Reduction: Cellular peroxidases (e.g., GPx) or chemical reductants reduce the hydroperoxide to the alcohol.[2]

Pathway B: Singlet Oxygen ( ) 'Ene' Reaction

In high-energy environments (e.g., retina UV exposure), singlet oxygen directly attacks the

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergence between the enzymatic generation of Resolvins (via 17-HDOHE) and the oxidative stress pathway leading to 8-HDOHE.

Caption: Divergence of DHA oxidation. 8-HDOHE results from radical abstraction at C6, contrasting with the enzymatic 15-LOX pathway.[1][2]

Part 4: Analytical Characterization (LC-MS/MS)

Accurate identification requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode .[1][2] You must monitor specific transitions to avoid cross-talk with other isomers (e.g., 4-HDOHE, 7-HDOHE).[1]

Diagnostic Fragmentation Table[2]

| Parameter | Value | Notes |

| Precursor Ion (Q1) | m/z 343.1 | [M-H]⁻ ion of Hydroxy-DHA |

| Quantifier Ion (Q3) | m/z 189.2 | Specific cleavage fragment for 8-pos |

| Qualifier Ion | m/z 113.1 | Secondary confirmation fragment |

| Retention Time | ~7.35 min | Elutes after 17-HDOHE and 14-HDOHE on C18 |

| Limit of Detection | ~1.6 pg | Highly sensitive marker |

Mechanism of Fragmentation:

The precursor (m/z 343) undergoes

Part 5: Experimental Protocols

Protocol A: Extraction and Detection from Biological Tissue

Objective: Isolate 8-HDOHE from plasma or tissue (e.g., retina/brain) while preventing artificial oxidation during processing.[1][2]

Reagents:

-

BHT (Butylated hydroxytoluene) – Critical antioxidant[2]

Workflow:

-

Sample Prep: Homogenize tissue in ice-cold PBS containing 0.005% BHT . Note: BHT is mandatory to stop auto-oxidation during the workup.[1]

-

Extraction: Add 3 volumes of ice-cold Methanol containing the Internal Standard. Vortex for 1 min.

-

Precipitation: Incubate at -20°C for 20 mins to precipitate proteins. Centrifuge at 10,000 x g for 10 min (4°C).

-

Solid Phase Extraction (SPE):

-

Reduction (Optional but Recommended): If measuring total peroxidation (Hydroperoxides + Hydroxides), treat the eluate with NaBH4 (Sodium Borohydride) for 30 min to convert unstable 8-HpDoHE to stable 8-HDOHE.[1][2]

-

Analysis: Inject onto LC-MS/MS using the transitions defined in Part 4.

Protocol B: Distinguishing Enzymatic vs. Non-Enzymatic

To validate if 8-HDOHE is enzymatic in a new cell model:

-

Chiral LC-MS: Enzymatic products are typically chiral (S-isoform).[1][2] Auto-oxidation produces a racemic mixture (R/S).[1][2]

-

Inhibitor Check: Incubate cells with LOX inhibitors (e.g., Baicalein for 12-LOX).[1][2]

-

Outcome: If 8-HDOHE persists despite LOX inhibition, it confirms the non-enzymatic (oxidative stress) origin.[1]

-

References

-

Derogis, P. B., et al. (2013). "The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis."[1][2][4] PLOS ONE.

-

[2]

-

-

Miyamoto, S., et al. (2006). "Oxidative stress and DHA: Formation of HDOHE isomers."[1][2] Free Radical Biology and Medicine. (Contextual citation for radical mechanism).

-

Cayman Chemical. "Product Information: (±)8-HDHA."[1][2]

-

Serrano-Nascimento, C., et al. (2021). "Increased Epoxyeicosatrienoic Acids and Hydroxyeicosatetraenoic Acids After Treatment of Iodide Intake Adjustment."[1][2] Frontiers in Endocrinology.

Sources

- 1. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]

- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: Biological Significance of 8-HDOHE in Oxidative Stress

Executive Summary

8-Hydroxy-docosahexaenoic acid (8-HDOHE) represents a critical, yet often overlooked, metabolite in the landscape of lipid peroxidation.[1] Unlike its enzymatic counterparts (e.g., 17-HDOHE, a precursor to resolvins), 8-HDOHE is primarily generated through non-enzymatic auto-oxidation of Docosahexaenoic Acid (DHA).[1] This distinction makes it a high-fidelity biomarker for assessing uncontrolled oxidative stress in DHA-rich tissues, particularly the central nervous system (CNS) and retina.

This guide delineates the mechanistic formation of 8-HDOHE, its differentiation from pro-resolving mediators, and provides a validated LC-MS/MS protocol for its quantification.[1] It serves as a blueprint for researchers aiming to decouple "signaling" oxidation from "damage" oxidation in drug development and disease modeling.

Biochemical Origin: The "Damage" vs. "Signal" Dichotomy

To understand the biological significance of 8-HDOHE, one must distinguish between the two primary modes of DHA oxidation: Enzymatic Oxygenation and Free Radical-Mediated Peroxidation .

The Formation Mechanism

DHA contains six bis-allylic positions susceptible to hydrogen abstraction. While enzymes like 15-Lipoxygenase (15-LOX) stereoselectively oxygenate C17 to form 17(S)-HDOHE (a protective signaling precursor), Reactive Oxygen Species (ROS) attack the carbon chain indiscriminately.

However, the C8 position is a favored site for radical attack due to the specific folding of DHA in phospholipid membranes.

-

Initiation: A hydroxyl radical (

) or peroxyl radical ( -

Propagation: Oxygen addition occurs at C8, forming the 8-hydroperoxide (8-HpDoHE).

-

Reduction: Cellular peroxidases (e.g., GPx) reduce 8-HpDoHE to the stable alcohol 8-HDOHE .

Visualization: Divergent Fates of DHA

The following diagram illustrates the bifurcation between homeostatic signaling (Resolution) and pathological damage (Oxidative Stress).

Caption: Divergent oxidation pathways of DHA. 8-HDOHE serves as a terminal marker of ROS-mediated damage, whereas 17-HDOHE initiates anti-inflammatory signaling.[1]

Biological Significance & Utility[1]

A Specific Biomarker for Neuronal & Retinal Stress

Brain and retinal tissues are enriched in DHA. Under conditions of neuroinflammation or ischemia-reperfusion injury, 8-HDOHE levels spike significantly.[1]

-

Specificity: unlike F2-isoprostanes (derived from Arachidonic Acid), 8-HDOHE specifically reflects oxidation of the omega-3 pool.[1]

-

Clinical Relevance: Elevated 8-HDOHE has been observed in models of Alzheimer’s disease and retinal degeneration, correlating with the loss of membrane integrity.

Potential Signaling Interference

While 8-HDOHE is primarily a damage marker, oxidized lipids can act as weak ligands for nuclear receptors.[1]

-

PPAR Activation: Unlike 8-HEPE (from EPA), which is a potent PPAR

agonist that lowers triglycerides, 8-HDOHE's role in signaling is less defined and likely pathological.[1] It may compete with legitimate ligands or alter membrane curvature, disrupting receptor function.[1] -

Contrast with 17-HDOHE: 17-HDOHE actively resolves inflammation by inhibiting PMN migration. 8-HDOHE lacks this pro-resolving potency, making the 8-HDOHE / 17-HDOHE ratio a powerful metric for the "Inflammation/Resolution Index."[1]

Analytical Protocol: LC-MS/MS Quantification

Accurate measurement of 8-HDOHE requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode.[2]

Sample Preparation (Solid Phase Extraction)

-

Objective: Prevent ex vivo oxidation during extraction.

-

Buffer: PBS + 0.1 mM DTPA (metal chelator) + BHT (antioxidant).

-

Internal Standard: Use

-DHA or

Workflow:

-

Homogenization: Tissue in ice-cold methanol/water (1:1) with antioxidants.[3]

-

Reduction: Add

(10 mg/mL) to convert unstable hydroperoxides (8-HpDoHE) to stable hydroxides (8-HDOHE). Crucial step for total oxidation measurement. -

Extraction: Acidify to pH 3.5, load onto C18 SPE cartridges.

-

Elution: Wash with water/hexane; elute with methyl formate.

-

Reconstitution: Evaporate under

, reconstitute in MeOH:Water (50:50).

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP 6500+ or equivalent).[1] Mode: Negative Electrospray Ionization (ESI-).

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (1.7 µm, 2.1 x 100 mm) | Separation of isomers (8- vs 17-HDOHE).[1] |

| Mobile Phase A | Water + 0.02% Acetic Acid | Proton source for ionization. |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) | Strong elution for lipophilic species. |

| Precursor Ion | m/z 343.2 | Deprotonated molecular ion of HDOHE. |

| Quant Transition | m/z 343.2 | Specific cleavage fragment for 8-HDOHE. |

| Qual Transition | m/z 343.2 | Secondary fragment for confirmation. |

| Retention Time | ~4.11 min (Method Dependent) | Must resolve from 4-, 7-, and 17-HDOHE. |

Note on Isomer Separation: 8-HDOHE and 17-HDOHE have the same mass (344 Da). They must be separated chromatographically. 17-HDOHE typically elutes earlier or later depending on the specific C18 phase chemistry; authentic standards are required to establish retention windows.

Analytical Logic Diagram

Caption: Targeted LC-MS/MS workflow for the specific quantification of 8-HDOHE.

References

-

Yamada, H., et al. (2013). "The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis." PLOS ONE. Link

-

Serhan, C. N. (2014). "Pro-resolving lipid mediators are leads for resolution physiology." Nature.[4] Link

-

Masoodi, M., et al. (2019). "Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA."[1] Metabolites.[3][5] Link

-

LIPID MAPS® Structure Database. "8-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid."[1] Link

-

Forman, B. M., et al. (2016). "8-Hydroxyeicosapentaenoic Acid (8-HEPE) Decreases Plasma Triglycerides via PPARα."[1] PPAR Research. (Note: Contrasts 8-HEPE function vs 8-HDOHE). Link

Sources

- 1. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]

- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docosahexaenoic Acid as Master Regulator of Cellular Antioxidant Defenses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metagenicsinstitute.com [metagenicsinstitute.com]

- 5. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]

8-HDOHE: The Precision Biomarker for Neural Lipid Peroxidation

Executive Summary

In the landscape of oxidative stress profiling, generic markers like Malondialdehyde (MDA) or F2-Isoprostanes often fail to provide tissue-specific resolution.[1] 8-hydroxy-docosahexaenoic acid (8-HDOHE) has emerged as a high-fidelity biomarker specifically for neural lipid peroxidation .[1] Because the brain and retina are uniquely enriched in Docosahexaenoic Acid (DHA), oxidation products derived specifically from DHA—rather than Arachidonic Acid—offer a direct window into neurodegenerative pathology.[1]

This technical guide outlines the mechanistic formation, clinical utility, and the gold-standard LC-MS/MS quantification protocol for 8-HDOHE.[1] It is designed for researchers seeking to implement a self-validating, high-sensitivity assay for neuro-oxidative stress.[1]

Part 1: Mechanistic Foundation

The Biochemistry of DHA Oxidation

DHA (22:6 n-3) is the most abundant polyunsaturated fatty acid (PUFA) in neuronal cell membranes. Its structure, containing six cis-double bonds, makes it exceptionally prone to hydrogen abstraction by Reactive Oxygen Species (ROS).[1]

Unlike enzymatic oxidation (via Lipoxygenases) which is often stereoselective, non-enzymatic auto-oxidation generates a racemic mixture of hydroperoxides (HpDoHE).[1] However, the C8 position is a favored site for radical attack due to the specific electron delocalization patterns in the DHA backbone.[1]

-

Initiation: A hydroxyl radical ([1]•OH) or peroxyl radical abstracts a hydrogen atom from the bis-allylic carbon at C6 or C9.[1]

-

Propagation: Oxygen addition occurs at C8, forming the 8-peroxyl radical.[1]

-

Termination/Stabilization: The radical abstracts a hydrogen to form 8-HpDoHE (8-hydroperoxy-DHA).[1]

-

Reduction: Cellular glutathione peroxidases (GPx) or ex vivo chemical reduction (e.g., NaBH4) convert the unstable hydroperoxide into the stable alcohol: 8-HDOHE .[1]

Pathway Visualization

The following diagram illustrates the transformation from membrane-bound DHA to the measurable 8-HDOHE biomarker.[1]

Figure 1: The oxidative pathway converting neuronal DHA into the stable 8-HDOHE biomarker.

Part 2: Diagnostic Utility

Why 8-HDOHE?

While F2-Isoprostanes (derived from Arachidonic Acid) are the standard for systemic inflammation, they reflect whole-body oxidative status.[1] 8-HDOHE provides neuro-specificity:

-

Neurodegenerative Disease: Elevated 8-HDOHE levels have been consistently observed in the cerebrospinal fluid (CSF) and plasma of patients with Alzheimer’s Disease (AD) and Amyotrophic Lateral Sclerosis (ALS).

-

Amyloid Pathology: Oxidized DHA products, including 8-HDOHE, have been shown to increase amyloidogenic processing of APP (Amyloid Precursor Protein), creating a feed-forward toxicity loop.[1]

-

Retinal Health: As the retina has the highest concentration of DHA in the body, 8-HDOHE is a critical marker for Age-Related Macular Degeneration (AMD) studies.

Part 3: Technical Workflow (LC-MS/MS Protocol)

Expertise & Experience: The "Self-Validating" Protocol

The quantification of 8-HDOHE is fraught with artifacts. Spontaneous oxidation during sample processing is the most common source of false positives.[1] This protocol includes mandatory "stop-points" and antioxidant steps to ensure data integrity.[1]

Step 1: Sample Collection & Stabilization (Critical)[1]

-

Matrix: Plasma, CSF, or Tissue Homogenate.[1]

-

Antioxidant Cocktail: Immediately upon collection, add BHT (Butylated hydroxytoluene) to a final concentration of 50 µM.[1]

-

Why? BHT scavenges free radicals generated during freeze-thaw cycles.[1]

-

-

Storage: Flash freeze in liquid nitrogen; store at -80°C. Never store at -20°C for lipidomics.

Step 2: Extraction & Reduction

Since 8-HpDoHE (hydroperoxide) is unstable and decomposes into various secondary products, it is standard practice to reduce all hydroperoxides to hydroxides (HDOHE) to measure the "total oxidation potential" at the C8 site.

-

Thawing: Thaw samples on ice.

-

Internal Standard: Spike with deuterated standard (e.g., 15(S)-HETE-d8 or DHA-d5 ) to account for extraction loss.

-

Reduction: Add NaBH4 (10 mg/mL in water) . Incubate for 10 min at 4°C.

-

Validation: This converts all transient 8-HpDoHE into stable 8-HDOHE.[1]

-

-

Solid Phase Extraction (SPE):

Step 3: LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).[1] Mode: Negative Electrospray Ionization (ESI-).[1] Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Chromatographic Separation: Isomeric separation is vital.[1] 8-HDOHE must be resolved from 4-, 7-, 10-, and 17-HDOHE.[1] A long gradient (15-20 mins) is often required.[1]

MRM Transitions (Mass Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| 8-HDOHE | 343.10 | 181.10 | 189.20 | ~28-32 |

| Internal Std | [Varies] | [Varies] | - | - |

Note: The transition 343.1 -> 181.1 is highly specific for the 8-hydroxy isomer cleavage pattern.

Workflow Visualization

Figure 2: The analytical workflow ensuring sample integrity and specific detection.

Part 4: Data Interpretation

-

Basal Levels: In healthy human plasma, total HDOHEs are often in the low ng/mL range.[1] In CSF, levels are significantly lower (pg/mL range).[1]

-

Ratio Analysis: Report 8-HDOHE not just as an absolute concentration, but as a ratio to parent DHA (8-HDOHE / Total DHA). This normalizes for lipid metabolism variations.[1]

-

Isomer Profile: If 8-HDOHE is elevated alongside 4-HDOHE and 7-HDOHE, it suggests non-enzymatic auto-oxidation (oxidative stress).[1] If a single isomer dominates, investigate enzymatic (LOX) sources.[1]

References

-

Derogis, P. B., et al. (2013).[1][2] "The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis." PLOS ONE.

-

Grimm, M. O., et al. (2016).[1] "Oxidized Docosahexaenoic Acid Species and Lipid Peroxidation Products Increase Amyloidogenic Amyloid Precursor Protein Processing."[1] Neurodegenerative Diseases.

-

Roberts, L. J., & Morrow, J. D. (2000).[1] "Measurement of F2-isoprostanes as an index of oxidative stress in vivo." Free Radical Biology and Medicine.

-

Lipid MAPS Consortium. (2023).[1] "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." Lipid MAPS Protocols.

Sources

Difference between enzymatic and non-enzymatic 8-HDOHE synthesis

The following technical guide provides an in-depth analysis of 8-Hydroxydocosahexaenoic Acid (8-HDOHE) synthesis, distinguishing between its primary non-enzymatic generation and the nuances of enzymatic pathways.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Lipidomic Researchers, Drug Discovery Scientists, Analytical Chemists

Executive Summary

8-Hydroxydocosahexaenoic acid (8-HDOHE, also abbreviated as 8-HDHA) is a bioactive oxylipin derived from the oxidation of Docosahexaenoic Acid (DHA). In lipidomics and clinical diagnostics, 8-HDOHE is the definitive biomarker for non-enzymatic oxidative stress (lipid peroxidation) .

Unlike its positional isomers (e.g., 17-HDOHE or 14-HDOHE), which are synthesized by specific lipoxygenases (LOX) to drive resolution of inflammation, 8-HDOHE is predominantly formed via free-radical-mediated auto-oxidation. While mammalian "8-lipoxygenase" (Alox8) exists, it surprisingly converts DHA to 10-HDOHE , not 8-HDOHE. Therefore, the presence of 8-HDOHE in biological samples is a critical indicator of unregulated membrane damage rather than controlled signaling.

This guide details the mechanistic divergence, stereochemical differences, and experimental protocols for synthesizing and distinguishing these pathways.

Mechanistic Pathways

Non-Enzymatic Synthesis (Auto-Oxidation)

Mechanism: Free Radical Chain Reaction The primary route for 8-HDOHE formation is the auto-oxidation of DHA. This process is uncontrolled and initiated by Reactive Oxygen Species (ROS) attacking the bis-allylic carbons of the DHA backbone.

-

Initiation: A hydroxyl radical (•OH) or similar species abstracts a hydrogen atom from a bis-allylic carbon (e.g., C6, C9, C12, C15, C18).

-

Propagation: The resulting carbon-centered radical is delocalized. Oxygen (

) attacks the radical to form a peroxyl radical (LOO•). -

Formation: For 8-HDOHE, oxygen attack typically occurs at Carbon 8. The peroxyl radical abstracts a hydrogen from another lipid, forming 8-Hydroperoxydocosahexaenoic acid (8-HpDOHE), which is reduced (e.g., by GPx4) to 8-HDOHE.

-

Stereochemistry: Because the radical intermediate is planar, oxygen attack is non-stereoselective. The product is a racemic mixture (50:50 R/S) .

Enzymatic Synthesis (The "8-LOX" Paradox)

Mechanism: Iron-Mediated Dioxygenation Enzymatic synthesis of oxylipins is typically highly regio- and stereoselective. However, 8-HDOHE presents a unique anomaly in mammalian biology.

-

15-Lipoxygenase (15-LOX): Produces 17-HDOHE (Precursor to Protectins).

-

12-Lipoxygenase (12-LOX): Produces 14-HDOHE (Precursor to Maresins).[1]

-

5-Lipoxygenase (5-LOX): Produces 4-HDOHE and 7-HDOHE.[2]

-

8-Lipoxygenase (Mouse Alox8): While named "8-LOX" based on its activity on Arachidonic Acid (producing 8-HETE), it converts DHA primarily into 10-HDOHE , not 8-HDOHE.

Comparative Analysis: The Core Differences

| Feature | Non-Enzymatic (Auto-Oxidation) | Enzymatic (Theoretical/Minor) |

| Primary Mechanism | Free radical peroxidation (ROS-mediated) | Lipoxygenase (LOX) or CYP450 catalysis |

| Regioselectivity | Random: Produces 8-, 10-, 11-, 13-, 14-, 16-HDOHE mixture | Specific: Enzyme-dependent (e.g., 17-HDOHE for 15-LOX) |

| Stereochemistry | Racemic (±): Equal mix of 8S and 8R isomers | Chiral: Single enantiomer (usually S-form) |

| Biological Role | Biomarker: Oxidative stress, membrane damage | Signaling: Resolution of inflammation (e.g., Resolvins) |

| Inhibition | Blocked by radical scavengers (Vitamin E, BHT) | Blocked by LOX inhibitors (e.g., Zileuton, Baicalein) |

| Key Co-Products | F2-Isoprostanes, Neuroprostanes | Leukotrienes, Lipoxins, Maresins |

Visualization: Pathway Differentiation

Figure 1: Divergence of DHA oxidation. Note that mammalian "8-LOX" produces 10-HDOHE, rendering 8-HDOHE a specific marker for non-enzymatic pathways.

Experimental Protocols

Protocol A: Non-Enzymatic Synthesis of (±)8-HDOHE (Standard Generation)

Purpose: To generate a racemic mixture of HDOHE isomers, including 8-HDOHE, for use as LC-MS/MS standards or to simulate oxidative stress.

Reagents:

-

Docosahexaenoic Acid (DHA) (>98% purity)[3]

-

Methylene Blue (Photosensitizer) or Hydrogen Peroxide (

) + -

Triphenylphosphine (TPP) or

(Reducing agent)

Workflow:

-

Solubilization: Dissolve 1 mg of DHA in 1 mL of Methanol.

-

Oxidation (Photo-oxidation method):

-

Add 10 µM Methylene Blue.

-

Expose to white light (halogen lamp) under constant

bubbling for 30–60 minutes at 4°C. -

Note: This generates singlet oxygen (

) products.[6] -

Alternative (Fenton): Add 100 µM

and 10 µM

-

-

Reduction: Add excess TPP or

to convert hydroperoxides (HpDOHE) to stable hydroxides (HDOHE). Incubate for 30 mins. -

Extraction: Evaporate methanol, reconstitute in water/acetonitrile, and extract with solid-phase extraction (SPE) C18 columns.

-

Purification: Isolate the 8-HDOHE fraction using RP-HPLC (See Analytical Validation).

Protocol B: Enzymatic Specificity Check (Negative Control)

Purpose: To verify that your specific LOX enzyme (e.g., 15-LOX or 5-LOX) does not produce 8-HDOHE, or to synthesize specific isomers (17-HDOHE) for comparison.

Reagents:

-

Recombinant Lipoxygenase (e.g., Soybean 15-LOX or Human 5-LOX)

-

Borate Buffer (pH 9.0)

Workflow:

-

Incubation: Incubate 100 µM DHA with 50 units of LOX enzyme in Borate Buffer for 15 mins at 4°C.

-

Quenching: Stop reaction with acidified methanol (pH 3.0).

-

Analysis: Analyze via LC-MS/MS.

-

Expected Result:

-

15-LOX will yield a dominant peak for 17-HDOHE .

-

8-HDOHE should be absent or <1% . If 8-HDOHE is present, it indicates auto-oxidation contamination (check buffer deoxygenation).

-

Analytical Validation: LC-MS/MS Differentiation

To distinguish enzymatic from non-enzymatic 8-HDOHE, Chiral LC-MS is required.

Instrument Settings:

-

Column: Chiralpak AD-RH or equivalent chiral stationary phase.

-

Mobile Phase: Acetonitrile/Water/Formic Acid gradient.

-

MS Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transition: m/z 343.2

201.1 (Specific fragment for 8-HDOHE).

Interpretation:

-

Non-Enzymatic Sample: Two peaks of equal intensity (Racemic: 8R and 8S).

-

Enzymatic Sample (Theoretical): Single peak (Enantiopure). Note: In practice, you will likely see no peak for 8-HDOHE in pure enzymatic digests.

References

-

Mechanism of Lipid Peroxidation: Niki, E., et al. "Lipid peroxidation: mechanisms, inhibition, and biological effects." Biochemical and Biophysical Research Communications, 2005.

-

8-LOX Specificity (Mouse): Kim, D., et al. "Production of 8S- and 10S-hydroxy polyunsaturated fatty acids by recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase." Biotechnology Letters, 2019.

-

DHA Oxidation Isomers: VanRollins, M., et al. "Autooxidation of docosahexaenoic acid: Analysis of ten isomers of hydroxydocosahexaenoate." Journal of Lipid Research, 1984.

-

LC-MS Method for HDOHEs: Iuliano, L., et al.[2] "The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids." PLOS ONE, 2013.[2]

-

Oxylipins in Inflammation: Gabbs, M., et al. "Advances in Our Understanding of Oxylipins Derived from Dietary PUFAs." Advances in Nutrition, 2015.

Sources

- 1. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Quantitative assays for new families of esterified oxylipins generated by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 8-Hydroxydocosahexaenoic Acid (8-HDOHE) in Neuroinflammatory Pathways: A Technical Guide for Researchers

Introduction: Beyond DHA - Unveiling the Bioactivity of its Hydroxylated Metabolites

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a cornerstone of neural health, integral to the structural integrity and function of neuronal membranes.[1][2] Its abundance in the brain and retina underscores its critical role in everything from neurodevelopment to cognitive function.[1][3] However, the biological activity of DHA extends beyond its structural role; its diverse family of oxygenated metabolites, collectively known as docosanoids, are potent signaling molecules that actively modulate inflammatory processes.[4] Among these, the hydroxydocosahexaenoic acids (HDoHEs) are emerging as key players in the intricate landscape of neuroinflammation.

This technical guide delves into the specific role of one such metabolite, 8-hydroxydocosahexaenoic acid (8-HDOHE), in neuroinflammatory pathways. While research on the precise functions of the 8-HDOHE isomer is still nascent, this document will synthesize the current understanding of DHA-derived lipid mediators, extrapolate potential mechanisms of action for 8-HDOHE, and provide practical, field-proven insights for researchers and drug development professionals seeking to investigate this promising therapeutic target. We will explore its biosynthesis, its potential interactions with key neural cell types, and the signaling cascades it may modulate to quell the inflammatory tide in the central nervous system (CNS).

The Molecular Landscape: Biosynthesis and Chemical Nature of 8-HDOHE

8-HDOHE is a hydroxylated derivative of DHA, consisting of a 22-carbon chain with six double bonds and a hydroxyl group at the eighth carbon position.[5] Its formation can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Synthesis: Lipoxygenase (LOX) enzymes are key in the stereospecific conversion of DHA to various HDoHE isomers.[6] While the specific LOX isoform responsible for generating 8-HDOHE in the brain is yet to be definitively identified, the presence of these enzymes in neural tissues suggests a regulated production process.

Non-Enzymatic Formation: 8-HDOHE can also be a product of the autoxidation of DHA, a process driven by reactive oxygen species (ROS).[7] This non-enzymatic pathway positions 8-HDOHE as a potential biomarker of oxidative stress within the CNS, particularly in regions rich in DHA like the brain and retina.[7]

The dual origin of 8-HDOHE highlights its potential dual role: as a regulated signaling molecule in physiological processes and as an indicator of pathological oxidative stress. Understanding the balance between these two formation pathways is crucial for elucidating its function in health and disease.

The Cellular Arena: 8-HDOHE's Putative Interactions with Neural Cells

Neuroinflammation is a complex interplay between various neural cell types, primarily microglia, astrocytes, and neurons. The anti-inflammatory effects of DHA and its metabolites are exerted through their modulation of these cells' activities. Based on the known actions of other HDoHEs and DHA itself, we can propose several key interactions for 8-HDOHE.

Microglia: Shifting the Balance from Pro-inflammatory to Pro-resolving

Microglia, the resident immune cells of the CNS, are central to the neuroinflammatory response. In their activated state, they can release a barrage of pro-inflammatory cytokines, chemokines, and reactive oxygen species, contributing to neuronal damage. DHA and its derivatives have been shown to promote the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype.[8][9]

It is plausible that 8-HDOHE contributes to this phenotypic switch. By engaging with specific receptors on the microglial surface, 8-HDOHE could trigger intracellular signaling cascades that suppress the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6, while enhancing the release of anti-inflammatory cytokines such as IL-10.[9]

Astrocytes: Taming the Reactive Flames

Astrocytes, the most abundant glial cells in the CNS, play a multifaceted role in brain homeostasis. During neuroinflammation, they can become reactive, a state characterized by the release of inflammatory molecules that can be detrimental to neurons. DHA has been demonstrated to reduce the pro-inflammatory response in astrocytes by inhibiting key inflammatory signaling pathways.[10][11]

A compelling study has shown that lipid fractions secreted by lipopolysaccharide (LPS)-stimulated astrocytes, which are normally neurotoxic, can be rendered non-toxic by an inhibitor of oxylipin synthesis. In these non-toxic fractions, the levels of 8-HDOHE, along with 4-HDoHE and 17-HDoHE, were found to be increased, suggesting a direct neuroprotective role for these molecules.[12] This finding strongly implicates 8-HDOHE in the modulation of astrocyte-mediated neurotoxicity.

Neurons: Fostering Resilience and Survival

Neurons are the primary victims of unchecked neuroinflammation. The anti-inflammatory and pro-resolving environment fostered by DHA and its metabolites can directly enhance neuronal survival and function. By reducing the inflammatory burden, 8-HDOHE may indirectly protect neurons from excitotoxicity and apoptosis. Furthermore, some DHA derivatives have been shown to directly promote neurite outgrowth and synaptogenesis, suggesting a potential role for 8-HDOHE in neuronal repair and plasticity.[13][14]

Signaling Pathways: Deconstructing the Mechanistic Action of 8-HDOHE

The biological effects of lipid mediators are dictated by the signaling pathways they activate or inhibit. While the specific signaling cascades modulated by 8-HDOHE are still under investigation, we can infer potential pathways based on the known mechanisms of DHA and other specialized pro-resolving mediators (SPMs).

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

PPARγ is a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Activation of PPARγ has been shown to suppress neuroinflammation and promote the differentiation of oligodendrocytes.[5][7] DHA and some of its oxidized metabolites are known to be agonists of PPARγ.[15] It is highly probable that 8-HDOHE also functions as a PPARγ agonist, thereby exerting its anti-inflammatory effects by transcriptionally repressing the expression of pro-inflammatory genes in microglia and astrocytes.

Figure 1: Proposed PPARγ activation pathway by 8-HDOHE.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a master regulator of inflammation. Its activation in microglia and astrocytes leads to the production of a wide array of pro-inflammatory cytokines and enzymes. DHA and its metabolites have been consistently shown to inhibit NF-κB activation.[10][11] 8-HDOHE likely contributes to this inhibition by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise drive pro-inflammatory gene expression.

Figure 2: Proposed inhibition of the NF-κB pathway by 8-HDOHE.

Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

Nrf2 is a transcription factor that orchestrates the antioxidant response by upregulating the expression of a battery of cytoprotective genes. Activation of the Nrf2 pathway can protect neurons from oxidative stress-induced damage.[16][17] DHA has been shown to activate the Nrf2 pathway in neurons.[2][14] It is conceivable that 8-HDOHE, as a product of oxidative metabolism, could act as a signaling molecule to activate this protective pathway, thereby enhancing the resilience of neurons to inflammatory and oxidative insults.

Experimental Protocols: A Guide to Investigating 8-HDOHE

To facilitate further research into the role of 8-HDOHE in neuroinflammation, this section provides an overview of key experimental methodologies.

Synthesis and Purification of 8-HDOHE

For in vitro and in vivo studies, pure 8-HDOHE is required. While commercially available, researchers can also synthesize HDoHE isomers. A common method involves the autoxidation of DHA followed by reduction and purification.[18]

Step-by-Step Methodology:

-

Autoxidation: Dissolve DHA in a suitable solvent (e.g., ethanol) and expose it to air or a controlled oxygen environment. The process can be accelerated by gentle heating or exposure to UV light.

-

Reduction: Following oxidation, the resulting hydroperoxides (HpDoHEs) are reduced to their corresponding stable hydroxyl derivatives (HDoHEs) using a reducing agent such as sodium borohydride (NaBH₄).[18]

-

Purification: The mixture of HDoHE isomers is then separated and purified using high-performance liquid chromatography (HPLC), typically with a reverse-phase column. The identity of the 8-HDOHE isomer can be confirmed by mass spectrometry (MS).

Detection and Quantification of 8-HDOHE in Biological Samples

Accurate measurement of 8-HDOHE in biological matrices such as brain tissue, cerebrospinal fluid (CSF), or cell culture media is crucial for understanding its physiological and pathological concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Step-by-Step Workflow:

-

Lipid Extraction: Lipids are extracted from the biological sample using a solvent system, such as the Folch or Bligh-Dyer method.

-

Solid-Phase Extraction (SPE): The lipid extract is further purified and concentrated using SPE to remove interfering substances.

-

LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. A reverse-phase column is used to separate the different HDoHE isomers, which are then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are essential for accurate quantification.

Figure 3: Workflow for the detection and quantification of 8-HDOHE.

In Vitro and In Vivo Models of Neuroinflammation

In Vitro Models:

-

Primary Microglia and Astrocyte Cultures: These cultures, derived from rodent brains, are invaluable for studying the direct effects of 8-HDOHE on glial cell activation, cytokine production, and signaling pathway modulation. Neuroinflammation can be induced by treating the cells with lipopolysaccharide (LPS).

-

Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These cell lines can be used to investigate the neuroprotective effects of 8-HDOHE against inflammatory insults.

-

Co-culture Systems: Co-culturing neurons with microglia and/or astrocytes allows for the investigation of the complex interplay between these cell types in the context of neuroinflammation and the modulatory effects of 8-HDOHE.

In Vivo Models:

-

LPS-induced Neuroinflammation: Intraperitoneal or intracerebroventricular injection of LPS in rodents is a widely used model to induce a robust neuroinflammatory response.[5]

-

Models of Neurodegenerative Diseases: Transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) or Parkinson's disease can be used to assess the therapeutic potential of 8-HDOHE in a chronic neuroinflammatory setting.

-

Ischemic Stroke Models: Models such as middle cerebral artery occlusion (MCAO) can be employed to study the role of 8-HDOHE in post-stroke inflammation and neuronal injury.

Quantitative Data Summary

| Parameter | Method | Typical Range/Value | Reference |

| 8-HDOHE Detection Limit | LC-MS/MS | 0.5 - 8.5 pg on column | [13] |

| DHA Concentration in Brain | Gas Chromatography | 10-15% of total fatty acids | [1] |

| LPS Dose for In Vitro Glial Activation | Cell Culture | 10 - 100 ng/mL | [5] |

| LPS Dose for In Vivo Neuroinflammation | Intraperitoneal Injection | 0.25 - 1 mg/kg | [5] |

Conclusion and Future Directions

8-HDOHE stands as a promising but still largely unexplored molecule in the complex web of neuroinflammatory signaling. As a hydroxylated metabolite of the critically important brain lipid DHA, it is strategically positioned to act as a key regulator of the brain's response to injury and disease. The preliminary evidence, coupled with the well-established anti-inflammatory and pro-resolving actions of other DHA derivatives, strongly suggests that 8-HDOHE possesses significant therapeutic potential.

Future research should focus on several key areas:

-

Elucidating Specific Receptors: Identifying the specific cell surface or nuclear receptors that 8-HDOHE interacts with will be crucial for a detailed mechanistic understanding of its actions.

-

Defining Isomer-Specific Functions: Delineating the unique and potentially overlapping functions of the various HDoHE isomers will provide a more nuanced picture of DHA metabolism and signaling.

-

Translational Studies: Moving from preclinical models to human studies will be essential to validate the therapeutic potential of 8-HDOHE for a range of neuroinflammatory and neurodegenerative disorders.

The in-depth investigation of 8-HDOHE and other docosanoids will undoubtedly open new avenues for the development of novel therapeutics that harness the body's own pro-resolving pathways to combat the devastating consequences of neuroinflammation.

References

-

8-HDoHE | C22H32O3 | CID 11976798 - PubChem. (n.d.). Retrieved from [Link]

- DHA-derived oxylipins, neuroprostanes and protectins, differentially and dose-dependently modulate the inflammatory response in human macrophages: Putative mechanisms through PPAR activation. (2018).

-

Docosahexaenoic acid - Wikipedia. (n.d.). Retrieved from [Link]

- Synthesis of Hydroxy Fatty Acids From 4, 7, 10, 13, 16, 19-[1-14C] Docosahexaenoic Acid by Human Platelets. (1983). Journal of Biological Chemistry, 258(15), 9339-9343.

- Docosahexaenoic fatty acid reduces the pro-inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation. (2021). BMC Molecular and Cell Biology, 22(1), 8.

- The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. (2019). Antioxidants, 8(11), 549.

- Anti-Inflammatory Effects of Polyphenols in Brain Microvascular Endothelial Cells Stimulated with TNF-α. (2021). International Journal of Molecular Sciences, 22(16), 8563.

- Multitarget Effects of Nrf2 Signalling in the Brain: Common and Specific Functions in Different Cell Types. (2022). Antioxidants, 11(2), 312.

- Inhibition of astroglial nuclear factor κB reduces inflammation and improves functional recovery after spinal cord injury. (2006). The Journal of experimental medicine, 203(10), 2411–2424.

-

GPR32 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

- Docosahexaenoic fatty acid reduces the pro-inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation. (2021). BMC Molecular and Cell Biology, 22(1), 8.

- The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. (2013). Journal of the American Society for Mass Spectrometry, 24(12), 1965–1975.

- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024).

- DHA treatment of neurons increases Nrf2-transcriptional activity. (2017). Neuroscience Letters, 641, 34-39.

- Role of dietary fatty acids in microglial polarization in Alzheimer's disease. (2020).

- Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth. (2017). Redox Biology, 11, 466-476.

- On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)

- Modulation of the Primary Astrocyte-Enriched Cultures' Oxylipin Profiles Reduces Neurotoxicity. (2021). International Journal of Molecular Sciences, 22(11), 5945.

- The DHA molecule has unique structural properties that appear to provide optimal conditions for a wide range of cell membrane functions. (2010). Nutrients, 2(11), 1145–1159.

- Docosahexaenoic acid promotes M2 microglia phenotype via activating PPARγ-mediated ERK/AKT pathway against cerebral ischemia-reperfusion injury. (2023).

- Sphingomyelin regulates astrocyte activity by regulating NF-κB signaling via HDAC1/3 expression. (2022). The Journal of biological chemistry, 298(1), 101438.

- DHA is involved in aging, memory formation, synaptic membrane function, photoreceptor biogenesis and function, and neuroprotection. (2012). Molecular aspects of medicine, 33(1), 1–12.

- ω-3 Polyunsaturated Fatty Acids Improve the Blood–Brain-Barrier Integrity in Contrast-Induced Blood–Brain-Barrier Injury in Uremic Mice. (2023). International Journal of Molecular Sciences, 24(15), 12210.

- Nrf2/ARE Pathway Modulation by Dietary Energy Regulation in Neurological Disorders. (2019). Antioxidants, 8(2), 33.

Sources

- 1. Anti-inflammatory Effect of Docosahexaenoic Acid on Cytokine-Induced Adhesion Molecule Expression in Human Retinal Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of Microglia in Neurodegenerative Diseases: Beneficial Effects of Docosahexahenoic Acid (DHA) Supplied by Food or Combined with Nanoparticles [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Essential omega-3 fatty acids tune microglial phagocytosis of synaptic elements in the mouse developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Neuroprotective Mechanisms of PPAR‐γ: Inhibition of Microglia‐Mediated Neuroinflammation and Oxidative Stress in a Neonatal Mouse Model of Hypoxic‐Ischemic White Matter Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of dietary fatty acids in microglial polarization in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docosahexaenoic acid promotes M2 microglia phenotype via activating PPARγ-mediated ERK/AKT pathway against cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docosahexaenoic fatty acid reduces the pro-inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of the Primary Astrocyte-Enriched Cultures’ Oxylipin Profiles Reduces Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unesterified docosahexaenoic acid is protective in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to 8-Hydroxy-10,12-octadecadiynoic Acid (8-HDOHE): Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

8-Hydroxy-10,12-octadecadiynoic acid (8-HDOHE) is a specialized fatty acid belonging to the octadecanoid class of signaling molecules. Characterized by an 18-carbon backbone, a hydroxyl group at the C-8 position, and two conjugated triple bonds (alkynes) at C-10 and C-12, 8-HDOHE possesses a unique chemical architecture that suggests a distinct role in biological systems. This guide provides a comprehensive overview of the current understanding of 8-HDOHE, detailing its chemical structure and properties. While specific experimental data for 8-HDOHE is limited, this document synthesizes available information and draws logical inferences from closely related hydroxy fatty acids and octadecanoids to present a holistic view of its probable biosynthesis, potential biological activities, and the analytical methodologies pertinent to its study. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical functions of this intriguing lipid mediator.

Molecular Structure and Chemical Identity

8-Hydroxy-10,12-octadecadiynoic acid is a long-chain fatty acid with a molecular formula of C₁₈H₂₈O₃.[1] Its structure is defined by three key functional groups: a carboxylic acid at one terminus, a hydroxyl group at the eighth carbon, and a conjugated diyne system at the tenth and twelfth carbons.[1]

Key Structural Features:

-

Carboxylic Acid (-COOH): This functional group imparts acidic properties to the molecule and is the primary site for esterification to form more complex lipids.

-

Hydroxyl Group (-OH): Located at the C-8 position, this group introduces a chiral center, meaning 8-HDOHE can exist as two enantiomers (8R-HDOHE and 8S-HDOHE). The stereochemistry of this hydroxyl group is critical for its biological activity.

-

Di-yne System (-C≡C-C≡C-): The two conjugated triple bonds create a rigid, linear segment in the fatty acid chain and are a site of potential chemical reactivity.

Caption: Chemical structure of 8-hydroxy-10,12-octadecadiynoic acid.

Chemical Properties

Below is a summary of the computed chemical properties of 8-HDOHE.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈O₃ | |

| Molecular Weight | 292.4 g/mol | |

| IUPAC Name | 8-hydroxyoctadeca-10,12-diynoic acid | |

| SMILES | CCCCCC#CC#CCC(CCCCCCC(=O)O)O | |

| XLogP3 | 4.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 12 | |

| Topological Polar Surface Area | 57.5 Ų |

Spectroscopic Characterization (Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Key expected chemical shifts include:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.

-

Methine Proton (-CH(OH)-): A multiplet in the range of 3.5-4.5 ppm.

-

Methylene Protons adjacent to the alkynes: Signals in the 2.2-2.5 ppm region.

-

Aliphatic Chain Protons: A series of multiplets between 1.2 and 1.6 ppm.

-

Terminal Methyl Protons (-CH₃): A triplet around 0.9 ppm.[3]

-

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Expected chemical shifts include:

-

Carboxylic Carbon (-COOH): A signal in the range of 170-180 ppm.

-

Alkynyl Carbons (-C≡C-): Signals typically in the range of 60-90 ppm.

-

Carbinol Carbon (-CH(OH)-): A signal between 60-75 ppm.

-

Aliphatic Carbons: Signals in the range of 20-40 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of 8-HDOHE would display characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

O-H Stretch (Alcohol): A broad band around 3200-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak band in the region of 2100-2260 cm⁻¹. The conjugation may influence the intensity and position of this band.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of fatty acids. For 8-HDOHE, electrospray ionization (ESI) would likely be employed.

-

[M-H]⁻ Ion: In negative ion mode, the deprotonated molecule would be observed at an m/z corresponding to its molecular weight minus one (291.20).

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would be expected to yield characteristic fragments resulting from cleavages adjacent to the hydroxyl group and the diyne system, which can help to pinpoint the location of these functional groups. The fragmentation of hydroxy fatty acids often involves the loss of water.[4]

Biosynthesis and Metabolism

The biosynthetic pathways leading to 8-HDOHE have not been explicitly elucidated. However, based on the metabolism of other 18-carbon fatty acids, its formation likely involves the action of specific enzymes on a polyunsaturated fatty acid precursor.[5]

Caption: A plausible biosynthetic pathway for 8-HDOHE.

Potential Biosynthetic Pathways:

-

Lipoxygenase (LOX) Pathway: LOX enzymes are known to introduce oxygen into polyunsaturated fatty acids to form hydroperoxy derivatives.[6] Subsequent enzymatic reduction of the hydroperoxide to a hydroxyl group could lead to the formation of a hydroxy fatty acid. The specificity of the LOX enzyme would determine the position and stereochemistry of the hydroxyl group.

-

Cytochrome P450 (CYP) Pathway: CYP monooxygenases are another class of enzymes capable of oxidizing fatty acids.[7] They can introduce hydroxyl groups at various positions along the fatty acid chain. The metabolism of alkynes by CYP enzymes is also a known process.[7]

The metabolism of 8-HDOHE itself is uncharacterized. It is plausible that it undergoes further metabolism through pathways common to other fatty acids, such as β-oxidation, or further enzymatic modifications of its hydroxyl or diyne moieties.

Biological Activity and Potential Mechanisms of Action

While the specific biological functions of 8-HDOHE are not well-defined, the broader class of hydroxy fatty acids exhibits a range of biological activities, particularly in the context of inflammation and cell signaling.[8]

Anti-inflammatory Properties:

Many hydroxy fatty acids, including various octadecanoids, have been shown to possess anti-inflammatory properties.[9] This activity is often mediated through the modulation of inflammatory signaling pathways. It is plausible that 8-HDOHE could exert similar effects.

G-Protein-Coupled Receptor (GPCR) Agonism:

Certain hydroxy fatty acids are known to be endogenous ligands for G-protein-coupled receptors, such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[2][10] Activation of GPR40 by fatty acids can stimulate insulin secretion from pancreatic β-cells and is a target for the development of anti-diabetic drugs.[10] Given its structure as a fatty acid, 8-HDOHE could potentially interact with GPR40 or other related GPCRs.

Caption: A potential mechanism of action for 8-HDOHE via GPCR signaling.

Methodologies for Synthesis and Analysis

Synthesis

The chemical synthesis of 8-HDOHE would likely involve a multi-step process. A general approach could involve the following key steps:

-

Preparation of a protected 8-hydroxy building block: This would involve creating a molecule with the desired stereochemistry at the C-8 position.

-

Coupling with an appropriate alkynyl fragment: This would introduce the diyne system.

-

Chain elongation and functional group manipulation: To complete the 18-carbon chain and introduce the carboxylic acid.

-

Deprotection: To yield the final 8-HDOHE molecule.

Given the presence of the chiral center, stereoselective synthesis would be necessary to obtain enantiomerically pure 8-HDOHE for biological studies.

Analytical Protocols

The analysis of 8-HDOHE from biological matrices would require a robust analytical workflow.

Workflow for 8-HDOHE Analysis

Caption: A typical workflow for the analysis of 8-HDOHE from biological samples.

Step-by-Step Protocol for Quantification:

-

Internal Standard Spiking: A known amount of a stable isotope-labeled analog of 8-HDOHE (e.g., ¹³C- or ²H-labeled) is added to the biological sample at the beginning of the workflow to account for sample loss during preparation.

-

Lipid Extraction: Total lipids are extracted from the sample using established methods such as the Folch or Bligh-Dyer procedures.

-

Solid-Phase Extraction (SPE): The lipid extract is passed through an SPE cartridge to separate the free fatty acid fraction from other lipid classes.

-

Chromatographic Separation: The fatty acid fraction is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

HPLC: Reversed-phase HPLC is commonly used for the separation of fatty acids. Chiral chromatography would be necessary to separate the R and S enantiomers of 8-HDOHE.[11]

-

GC: For GC analysis, the carboxylic acid and hydroxyl groups of 8-HDOHE would need to be derivatized to increase their volatility.

-

-

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer. Detection is typically performed using selected reaction monitoring (SRM) in tandem mass spectrometry (MS/MS) to specifically and sensitively detect the parent and a characteristic fragment ion of both the endogenous 8-HDOHE and the labeled internal standard.

-

Quantification: The concentration of endogenous 8-HDOHE is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion and Future Directions

8-Hydroxy-10,12-octadecadiynoic acid represents a largely unexplored member of the octadecanoid family of lipid mediators. Its unique chemical structure, featuring both a hydroxyl group and a conjugated diyne system, suggests that it may possess distinct biological activities. While current knowledge is limited, inferences from related compounds point towards potential roles in inflammation and cell signaling, possibly through interactions with G-protein-coupled receptors.

Future research should focus on several key areas:

-

Chemical Synthesis: The development of a stereoselective synthesis of 8-HDOHE is crucial for obtaining pure enantiomers for biological testing.

-

Spectroscopic Characterization: Detailed spectroscopic analysis (NMR, IR, MS) of the synthesized compound is needed to confirm its structure and provide reference data for its identification in biological samples.

-

Biological Screening: The synthesized 8-HDOHE enantiomers should be screened in a variety of biological assays to elucidate their specific functions, with a focus on inflammatory and metabolic pathways.

-

Metabolic Studies: Investigating the biosynthesis and metabolism of 8-HDOHE will provide insights into its regulation and its relationship with other lipid signaling pathways.

A deeper understanding of 8-HDOHE holds the potential to uncover novel therapeutic targets and strategies for a range of diseases. This guide serves as a starting point to stimulate further investigation into this promising, yet understudied, bioactive lipid.

References

-

Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. (n.d.). OSTI.GOV. Retrieved February 3, 2026, from [Link]

-

The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (2021). Chemical Reviews. [Link]

-

8-Hydroxy-10,12-octadecadiynoic acid. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

-

Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids produced when linoleic acid was used as substrate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. (2018). Cell Metabolism. [Link]

-

Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals. (2018). Journal of Biological Chemistry. [Link]

-

The lipoxygenase pathway. (2002). Annual Review of Plant Biology. [Link]

-

Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. (2011). Drug Metabolism Reviews. [Link]

-

FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. (2023, June 17). YouTube. Retrieved February 3, 2026, from [Link]

-

Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. (2003). Journal of Chromatography A. [Link]

-

In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. (2020). Analytical Chemistry. [Link]

-

UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. (2021). Journal of Chromatography B. [Link]

-

Discovery of a Dual Function Cytochrome P450 that Catalyzes Enyne Formation in Cyclohexanoid Terpenoid Biosynthesis. (2020). Angewandte Chemie International Edition. [Link]

-

Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity. (n.d.). FGU - Akademie věd České republiky. Retrieved February 3, 2026, from [Link]

-

Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Oxygenated Fatty Acids of the Lipoxygenase Pathway. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d. (2022). Nature Communications. [Link]

-

GPR40: A therapeutic target for mediating insulin secretion (Review). (2018). Molecular Medicine Reports. [Link]

-

Fatty Acids | Tandem Mass Spectrometry of Lipids | Books Gateway. (2014, December 2). AOCS. Retrieved February 3, 2026, from [Link]

Sources

- 1. NP-MRD: Showing NP-Card for (10e,12z)-9-hydroxyoctadeca-10,12-dienoic acid (NP0234854) [np-mrd.org]

- 2. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]

- 9. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. International Journal of Molecular Medicine [spandidos-publications.com]

- 11. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Fate of 8-HDOHE in Mammalian Tissues

This guide details the biochemical trajectory, analytical profiling, and physiological impact of 8-hydroxy-4,7,10,13,16,19-docosahexaenoic acid (8-HDOHE) , a specific oxidation product of docosahexaenoic acid (DHA).

Executive Summary

8-HDOHE (also known as 8-HDHA) is a bioactive lipid mediator derived from the oxidation of DHA (C22:6n-3). Unlike the well-characterized specialized pro-resolving mediators (SPMs) such as resolvins (derived from 17-HDOHE) or maresins (derived from 14-HDOHE), 8-HDOHE is primarily generated via non-enzymatic autoxidation (free radical attack), although minor enzymatic routes exist. Its accumulation serves as a robust biomarker for oxidative stress in neural and retinal tissues.

Metabolically, 8-HDOHE is not a "dead-end" waste product. It undergoes distinct fates: esterification into membrane phospholipids (altering membrane biophysics), dehydrogenation to electrophilic oxo-derivatives (signaling), or beta-oxidation for clearance.

Biochemical Origin: The Autoxidation Dominance

While lipoxygenases (LOX) drive the formation of 14- and 17-HDOHE, 8-HDOHE formation is predominantly governed by radical chemistry, making it a "fingerprint" of oxidative stress rather than controlled enzymatic biosynthesis in most mammalian tissues.

Mechanism of Formation[1][2][3]

-

Initiation: A reactive oxygen species (ROS) abstracts a bis-allylic hydrogen from DHA (specifically at Carbon 6 or 9).

-

Propagation: Oxygen addition occurs at Carbon 8, forming the peroxyl radical.

-

Reduction: The resulting 8-hydroperoxy-DHA (8-HpDOHE) is rapidly reduced by cellular glutathione peroxidases (GPx) to the stable alcohol, 8-HDOHE .

Note: Although mouse 8S-LOX can generate 8-HDOHE, human 12/15-LOX enzymes favor the 14- and 17- positions due to the steric orientation of DHA in the active site.

Metabolic Fate in Mammalian Tissues

Once formed, 8-HDOHE does not simply diffuse away. It is actively metabolized via three competing pathways.

Pathway A: Membrane Incorporation (Esterification)

Like its parent DHA, 8-HDOHE is a substrate for Acyl-CoA Synthetases (ACS) . It is activated to 8-HDOHE-CoA and subsequently esterified into the sn-2 position of glycerophospholipids (mainly Phosphatidylcholine, PC, and Phosphatidylethanolamine, PE) by Lysophospholipid Acyltransferases (LPLATs).

-

Consequence: The presence of the polar hydroxyl group at C8 disrupts the hydrophobic core of the lipid bilayer, altering membrane fluidity and potentially serving as a "stored" signal released by Phospholipase A2 (PLA2) during secondary stress.

Pathway B: Dehydrogenation (Bioactivation)

Hydroxyprostaglandin Dehydrogenases (PGDH) can oxidize the secondary alcohol at C8 to a ketone, yielding 8-oxo-DHA .

-

Mechanism: NAD+-dependent oxidation.

-

Biological Activity: 8-oxo-DHA is an electrophilic lipid species (ELS). It can form covalent adducts with nucleophilic residues (cysteine/histidine) on proteins, activating the Nrf2 antioxidant response or modulating PPAR signaling.

Pathway C: Catabolism (Beta-Oxidation)

To clear oxidized lipids, 8-HDOHE undergoes peroxisomal beta-oxidation.

-

Chain Shortening: Sequential removal of acetyl-CoA units.

-

Auxiliary Enzymes: Because of the hydroxyl group and cis-double bonds, auxiliary enzymes (2,4-dienoyl-CoA reductase, 3,2-enoyl-CoA isomerase) are required to allow the beta-oxidation machinery to pass the oxidized site.

Visualization: The Metabolic Map

The following diagram illustrates the divergence of DHA into 8-HDOHE and its subsequent fates.

Figure 1: The metabolic bifurcation of 8-HDOHE. Key pathways include esterification (storage), dehydrogenation (signaling), and oxidation (clearance).

Analytical Methodology: LC-MS/MS Profiling

Quantifying 8-HDOHE requires rigorous separation from its isomers (4-, 7-, 10-, 11-, 13-, 14-, 17-HDOHE). Chiral chromatography is often necessary to distinguish enzymatic (usually S-isomer) from non-enzymatic (racemic) origins.

Protocol: Targeted Lipidomics

1. Sample Preparation:

-

Tissue: Homogenize in cold methanol (with BHT antioxidant).

-

Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Wash with 15% methanol, elute with methyl formate.

-

Derivatization (Optional): Not usually required for negative ion mode, but PFB-bromide can enhance sensitivity in NCI-GC-MS.

2. LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient of Water/Acetonitrile/Isopropanol with 0.01% Acetic Acid.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

Data Table: MRM Transitions

The following transitions are critical for specific detection. The parent ion [M-H]- is 343.2.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Origin of Fragment |

| 8-HDOHE | 343.2 | 109.0 | -24 | Carboxyl end cleavage (C4-C5) |

| 8-HDOHE | 343.2 | 241.0 | -18 | Loss of water + CO2 |

| 17-HDOHE | 343.2 | 201.1 | -22 | Cleavage at C17-C18 |

| 14-HDOHE | 343.2 | 205.1 | -20 | Cleavage at C14-C15 |

Note: The 109 m/z fragment is characteristic but can be shared; chromatographic retention time confirmation against a synthetic standard is mandatory.

Biological Implications & Signaling

Unlike 17-HDOHE (precursor to Protectin D1), 8-HDOHE is often associated with pro-inflammatory or adaptive stress responses.

PPAR Activation

8-HDOHE acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα.

-

Mechanism: Binding to the ligand-binding domain (LBD) of PPARα.

-

Effect: Upregulation of genes involved in fatty acid oxidation (e.g., CPT1, ACOX1), creating a feedback loop to clear oxidized lipids.

Oxidative Stress Marker

Elevated levels of 8-HDOHE in plasma or tissue (e.g., retina, brain) are a direct correlate of lipid peroxidation burden. It is used to monitor the efficacy of antioxidant therapies in neurodegenerative models.

Contrast with SPMs

| Feature | 8-HDOHE | 17-HDOHE |

| Origin | Autoxidation (Major) | 15-LOX (Major) |

| Downstream | 8-oxo-DHA | Protectins / Resolvins |

| Primary Role | Stress Signal / PPAR Agonist | Resolution of Inflammation |

References

-

VanRollins, M., & Murphy, R.C. (1984). Autooxidation of docosahexaenoic acid: Analysis of ten isomers of hydroxydocosahexaenoate. Journal of Lipid Research, 25(5), 507-517. Link

-

Kim, H.Y., et al. (1990). Stereochemical analysis of hydroxylated docosahexaenoates produced by human platelets and rat brain homogenate. Prostaglandins, 40(5), 473-490. Link

-

Yamada, M., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids. PLOS ONE. Link

-

Groeger, A.L., et al. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Nature Chemical Biology, 6, 433–441. Link

- Spectre, A.A. (2021). Plasma Free Fatty Acid Metabolism. Physiological Reviews.

Comparative Lipidomics: 8-HDOHE vs. 17-HDOHE in Biological Signaling

The following technical guide provides an in-depth comparative analysis of 8-HDOHE and 17-HDOHE, structured for researchers in lipidomics and drug discovery.

Content Type: Technical Whitepaper | Focus: Lipid Mediators & Inflammation Resolution

Executive Summary: The "Yin and Yang" of DHA Oxidation

Docosahexaenoic acid (DHA, C22:6n-3) serves as a critical substrate for the generation of bioactive lipid mediators. While both 8-hydroxy-docosahexaenoic acid (8-HDOHE) and 17-hydroxy-docosahexaenoic acid (17-HDOHE) are hydroxylated isomers of DHA, they represent fundamentally divergent biological pathways.

-

17-HDOHE is the canonical, enzymatically regulated precursor to the Specialized Pro-resolving Mediators (SPMs) , specifically the D-series Resolvins and Protectins. It drives the resolution of inflammation, tissue regeneration, and pain reduction.

-

8-HDOHE is primarily a product of non-enzymatic auto-oxidation (ROS-driven) or specific off-target lipoxygenase activity. It is frequently utilized as a biomarker for oxidative stress and has been linked to pro-inflammatory states, though niche pharmacological activities (e.g., antimalarial) have been observed.

This guide delineates their biosynthetic origins, receptor-mediated signaling, and experimental protocols for their differentiation.

Biosynthetic Origins & Structural Distinctness

The biological impact of these isomers is dictated by their mode of synthesis.

17-HDOHE: The Enzymatic Resolution Pathway

17-HDOHE (specifically the 17S isomer) is formed via the stereospecific oxygenation of DHA by 15-Lipoxygenase (15-LOX) . In the presence of aspirin, acetylated COX-2 can generate the 17R epimer (AT-17-HDOHE), which serves as a precursor to Aspirin-Triggered Resolvins.

-

Enzyme: 15-LOX (ALOX15), Aspirin-acetylated COX-2.

-

Stereochemistry: Strictly controlled (S or R).

-

Downstream: Rapidly converted by 5-LOX into Resolvins (RvD1-RvD6) and Protectins (PD1/NPD1).

8-HDOHE: The Oxidative Stress Pathway

8-HDOHE is predominantly formed through free radical-mediated peroxidation (auto-oxidation) of DHA. Because DHA contains multiple bis-allylic methylene groups, it is highly susceptible to Reactive Oxygen Species (ROS) attack, yielding a racemic mixture of hydroxy-isomers (8-, 10-, 11-, etc.).

-

Source: ROS (Hydroxyl radicals, Superoxide), Auto-oxidation.

-

Stereochemistry: Racemic mixture (R/S) in non-enzymatic formation.

-

Context: Elevated in retinal degeneration, neuroinflammation, and "eicosanoid storms" (e.g., silica-induced lung injury).

Biosynthesis Visualization

Caption: Divergent pathways of DHA oxidation. Green path indicates enzymatic resolution; Red path indicates oxidative stress.

Comparative Biological Activities

The following table summarizes the distinct biological profiles validated in current literature.

| Feature | 17-HDOHE (17-HDHA) | 8-HDOHE (8-HDHA) |

| Primary Classification | Pro-resolving Lipid Mediator Precursor | Oxidative Stress Biomarker / Pro-inflammatory |

| Receptor Targets | GPR32, ALX/FPR2 (via Resolvins), PPARγ (Agonist) | PPARα (Weak/Putative)*, Non-specific ROS signaling |

| Inflammatory Role | Inhibits: PMN infiltration, NF-κB, IL-1β, TNF-α.Promotes: Macrophage efferocytosis. | Promotes: Often correlates with pro-inflammatory cytokine release (e.g., in silica injury). |

| Pain Signaling | Analgesic: Reduces thermal hyperalgesia and OA pain. | Nociceptive: Often associated with tissue damage and oxidative pain states. |

| Metabolic Stability | Transient; rapidly metabolized to SPMs. | Stable end-product of peroxidation; accumulates in tissues. |

| Key Reference | Serhan et al., J Exp Med (2002) [1] | VanRollins et al., J Lipid Res (1984) [2] |

Technical Note on PPARs: While 17-HDOHE is a documented PPARγ agonist, confusion often arises with 8-HEPE (derived from EPA), which is a potent PPARα agonist. 8-HDOHE's PPAR activity is significantly lower and less physiologically relevant than its EPA counterpart.

Experimental Protocols

To distinguish these isomers, precise chromatographic separation is required, as they share the same molecular weight (344.5 g/mol ) and fragmentation patterns can be similar.

Protocol A: Targeted LC-MS/MS Separation

Objective: Separate 8-HDOHE from 17-HDOHE and other isomers in biological samples (plasma/tissue).

Reagents:

-

Internal Standard: d5-17-HDOHE or d4-LTB4.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm).

-

Mobile Phase A: Water + 0.01% Acetic Acid.

-

Mobile Phase B: Methanol + 0.01% Acetic Acid.

Workflow:

-

Extraction: Perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methyl Formate. Evaporate under Nitrogen stream.

-

Reconstitution: Resuspend in MeOH:Water (50:50).

-

LC Gradient:

-

0-2 min: 45% B

-

2-10 min: Linear gradient to 98% B

-

10-12 min: Hold 98% B (Wash)

-

12-15 min: Re-equilibrate 45% B

-

-

MS/MS Settings (MRM Mode):

-

Parent Ion: m/z 343.2 [M-H]-

-

17-HDOHE Transition: 343.2 → 273.2 (Characteristic cleavage at C17).

-

8-HDOHE Transition: 343.2 → 109.1 (Characteristic cleavage at C8).

-